molecular formula C17H13N3O5S2 B2717988 3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide CAS No. 682783-71-7

3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide

Cat. No.: B2717988
CAS No.: 682783-71-7
M. Wt: 403.43
InChI Key: UZLZMZIJNYXKAJ-GXDHUFHOSA-N
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Description

3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide is a complex organic compound that features a thiazolidinone core, a furan ring, and a nitrophenyl group

Scientific Research Applications

3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: Could be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Useful in studying enzyme interactions and protein binding due to its complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The furan ring and nitrophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl group may also play a role in binding to specific proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone cores but different substituents.

    Furan Derivatives: Compounds with furan rings but different functional groups.

    Nitrophenyl Compounds: Compounds with nitrophenyl groups but different core structures.

Uniqueness

What sets 3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide apart is its combination of these three distinct moieties, which may confer unique biological and chemical properties not seen in simpler analogs.

Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c21-15(18-11-3-5-12(6-4-11)20(23)24)7-8-19-16(22)14(27-17(19)26)10-13-2-1-9-25-13/h1-6,9-10H,7-8H2,(H,18,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLZMZIJNYXKAJ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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